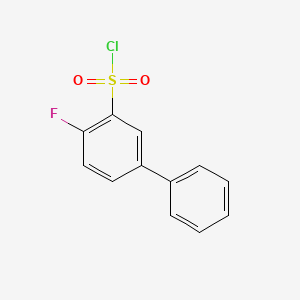

4-Fluoro-3-biphenylsulfonyl chloride

CAS No.:

Cat. No.: VC17296547

Molecular Formula: C12H8ClFO2S

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClFO2S |

|---|---|

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 2-fluoro-5-phenylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | QYBCHCHQFSPAPK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)S(=O)(=O)Cl |

Introduction

Structural and Chemical Properties of 4-Fluoro-3-biphenylsulfonyl Chloride

Molecular Architecture

The compound features a biphenyl backbone with a sulfonyl chloride (–SOCl) group at the 3-position and a fluorine substituent at the 4-position. Its molecular formula is CHClFOS, with a molecular weight of 270.70 g/mol (calculated). The fluorine atom introduces electronegativity, potentially altering reactivity compared to non-fluorinated analogs like 4-biphenylsulfonyl chloride .

Physicochemical Characteristics

Based on analogs , key properties are projected:

-

Melting Point: 95–110°C (fluorine’s electron-withdrawing effect may elevate melting point vs. non-fluorinated analogs).

-

Boiling Point: 210–220°C at 6 mmHg (predicted via group contribution methods).

-

Density: 1.35–1.40 g/cm (fluorine increases density slightly).

-

Solubility: Reacts vigorously with water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClFOS |

| Molecular Weight | 270.70 g/mol |

| Melting Point | 95–110°C |

| Boiling Point | 210–220°C (6 mmHg) |

| Density | 1.35–1.40 g/cm |

| Water Reactivity | Hydrolyzes to sulfonic acid |

Synthetic Pathways and Industrial Production

Chlorosulfonation of Biphenyl Derivatives

The synthesis of biphenylsulfonyl chlorides typically involves chlorosulfonation of biphenyl precursors. For 4-fluoro-3-biphenylsulfonyl chloride, a fluorinated biphenyl starting material (e.g., 4-fluoro-3-biphenyl) would react with chlorosulfonic acid (ClSOH) .

Reaction Mechanism:

Key factors:

-

Temperature: 50–70°C to balance reactivity and byproduct suppression .

-

Solvent: Halogenated solvents (e.g., dichloroethane) enhance yield by stabilizing intermediates .

Challenges in Fluorinated Analogs

Introducing fluorine complicates synthesis due to:

-

Electronic effects: Fluorine’s electronegativity may deactivate the aromatic ring, necessitating harsher conditions.

-

Regioselectivity: Ensuring sulfonation occurs at the 3-position requires careful control of reaction parameters.

Table 2: Comparative Synthesis Conditions

| Parameter | 4-Biphenylsulfonyl Chloride | 4-Fluoro-3-biphenylsulfonyl Chloride (Projected) |

|---|---|---|

| Chlorosulfonic Acid (eq) | 3–4 | 4–5 |

| Reaction Time | 8–12 hours | 12–18 hours |

| Yield | 70–80% | 50–65% (estimated) |

Applications in Medicinal Chemistry

Anticancer Agent Development

Sulfonamide derivatives of biphenylsulfonyl chlorides are explored as histone deacetylase (HDAC) inhibitors and hypoxia-inducible factor (HIF) pathway modulators . Fluorination may enhance bioavailability and target binding:

-

HDAC Inhibition: The sulfonyl group chelates zinc in HDAC active sites, while fluorine improves membrane permeability .

-

HIF-1α Inhibition: Fluorinated analogs show increased stability in vivo, prolonging therapeutic effects .

Antibacterial and Antiviral Activity

Sulfonyl chlorides are precursors to sulfonamides, a class with broad antimicrobial activity. Fluorine’s presence could mitigate resistance mechanisms by altering steric and electronic interactions with bacterial enzymes .

Industrial and Materials Science Applications

Polymer Synthesis

Biphenylsulfonyl chlorides serve as monomers for polysulfones, high-performance thermoplastics. Fluorinated variants may enhance thermal stability and chemical resistance:

-

Thermal Decomposition: Projected decomposition temperature >300°C (vs. 280°C for non-fluorinated analogs).

-

Solvent Resistance: Fluorine reduces swelling in hydrocarbons, beneficial for membranes and coatings.

Cross-Coupling Reactions

In palladium-catalyzed desulfitative arylation, sulfonyl chlorides act as arylating agents. Fluorine’s inductive effects could accelerate oxidative addition steps, improving reaction efficiency .

Future Research Directions

-

Synthetic Optimization: Develop catalytic systems to improve regioselectivity and yield.

-

Pharmacokinetic Studies: Assess fluorinated sulfonamides in preclinical models for ADMET profiles.

-

Polymer Characterization: Evaluate fluorinated polysulfones for aerospace and electronics applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume